molecular formula C13H18N2 B1348353 Julolidine-9-methanamine CAS No. 500731-75-9

Julolidine-9-methanamine

Cat. No. B1348353
M. Wt: 202.3 g/mol
InChI Key: ANYIDUGXCDMMJR-UHFFFAOYSA-N
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Description

Julolidine is a heterocyclic aromatic organic compound . It has the formula C12H15N . This compound and its derivatives have found recent interest as photoconductive materials, chemiluminescence substances, chromogenic substrates in analytical redox reactions, dye intermediates, potential antidepressants and tranquilizers, nonlinear optical materials, high sensitivity photopolymerizable materials, and for improving color stability in photography .


Synthesis Analysis

The first synthesis of julolidine was first reported by G. Pinkus in 1892 . The julolidine-structured pyrido [3,4-b]indole dye ET-1 has been newly designed and developed as a small D–A fluorescent dye .


Molecular Structure Analysis

Julolidine-based molecular rotors primarily serve as fluorescent turn-on probes, showcasing their effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . Four NLO chromophores with different acceptors and modified julolidine donors were facilely synthesized to tune their intramolecular charge-transfer energy gaps for the investigation of the structure–property relationships .


Chemical Reactions Analysis

The julolidine-structured pyrido [3,4-b]indole dye ET-1 showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .


Physical And Chemical Properties Analysis

Julolidine has a molar mass of 173.259 g·mol −1, a density of 1.003 g/mL, a melting point of 35 °C (95 °F; 308 K), and a refractive index (nD) of 1.568 . It also exhibits bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .

Scientific Research Applications

1. Photovoltaics and Dye-Sensitized Solar Cells

Julolidine derivatives have been synthesized and employed in dye-sensitized solar cells. Studies have explored the photophysical, electrochemical, and photovoltaic properties of these derivatives, particularly focusing on the impact of different donor groups and their electron transfer kinetics (Avhad et al., 2019).

2. Synthesis of Chalcogenoxanthones

Julolidine-9-carboxamide derivatives were synthesized using a microwave-assisted Willgerodt-Kindler reaction. This method was crucial for the subsequent conversion of these derivatives to chalcogenoxanthones, highlighting its significance in organic synthesis and chemical transformations (Holt et al., 2007).

3. Chemical and Photochemical Studies

Studies on julolidine derivatives, such as the rotor probe CCVJ, have provided insights into their photochemical behavior and their reaction to environmental changes like fluid flow. This research is vital for understanding the complex dynamics of these molecules under different conditions (Rumble et al., 2012).

4. Luminescent Transformation and Chemical Sensing

Julolidine-based dyes have been used for detecting aromatic amines and are known for their luminescent transformation properties on silica support. These properties make them valuable in the field of chemical sensing and luminescence studies (Shelkovnikov et al., 2019).

5. Viscosity Sensing and Hydrophilic Applications

Julolidine derivatives have been synthesized for use as non-mechanical viscosity sensors in aqueous environments. Their fluorescence emission varies with the viscosity of the solvent, making them valuable in biofluids like blood plasma or lymphatic fluid for rapid, non-mechanical viscosity determination (Haidekker et al., 2004).

6. Vapour Sensing in Polymer Films

Julolidine fluorescent molecular rotors have been used in polystyrene films for the detection of volatile organic compounds (VOCs). The viscosity-dependent changes in fluorescence intensity make these systems promising for vapour sensing applications (Martini et al., 2015).

Safety And Hazards

Julolidine is used as a laboratory chemical and is not advised for food, drug, pesticide or biocidal product use . It is recommended to rinse immediately with plenty of water in case of eye contact, and wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes in case of skin contact .

Future Directions

Julolidine-based molecular rotors have found diverse applications in various fields. Recently, researchers have explored their utility in polymerization, metal ion detection, self-assembly, aggregation, and detection of proteins and nucleic acids . The present work reports the design and synthesis of three cationic julolidine–azolium conjugates (OX-JLD, BTZ-JLD and SEZ-JLD) as turn-on fluorescent probes with appreciably high quantum yields and brightness upon interaction with RNA .

properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15/h7-8H,1-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYIDUGXCDMMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329811
Record name JULOLIDINE-9-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Julolidine-9-methanamine

CAS RN

500731-75-9
Record name JULOLIDINE-9-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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